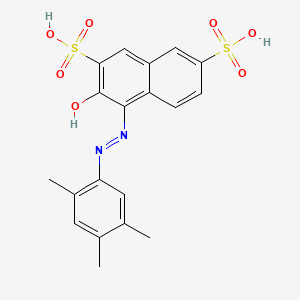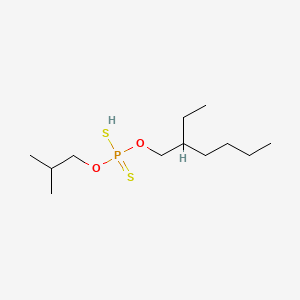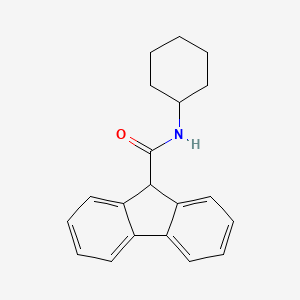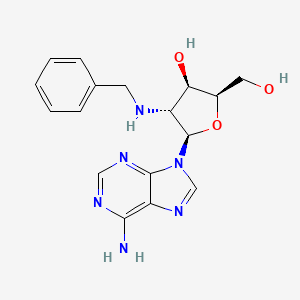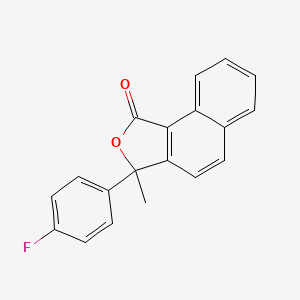
3-(4-Fluorophenyl)-3-methylnaphtho(1,2-c)furan-1(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Fluorophenyl)-3-methylnaphtho(1,2-c)furan-1(3H)-one is a synthetic organic compound that belongs to the class of naphthofurans This compound is characterized by the presence of a fluorophenyl group and a methylnaphtho furanone structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)-3-methylnaphtho(1,2-c)furan-1(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Naphthofuran Core: The naphthofuran core can be synthesized through a cyclization reaction involving a naphthol derivative and a suitable electrophile.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-fluorobenzoyl chloride and an aluminum chloride catalyst.
Methylation: The final step involves the methylation of the naphthofuran core using a methylating agent such as methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Fluorophenyl)-3-methylnaphtho(1,2-c)furan-1(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced naphthofuran derivatives.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like ammonia or thiourea in the presence of a base.
Major Products
Oxidation: Naphthoquinone derivatives.
Reduction: Reduced naphthofuran derivatives.
Substitution: Substituted phenyl derivatives.
Applications De Recherche Scientifique
3-(4-Fluorophenyl)-3-methylnaphtho(1,2-c)furan-1(3H)-one has been explored for various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mécanisme D'action
The mechanism of action of 3-(4-Fluorophenyl)-3-methylnaphtho(1,2-c)furan-1(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Phenyl-3-methylnaphtho(1,2-c)furan-1(3H)-one: Lacks the fluorine atom, which may result in different chemical reactivity and biological activity.
3-(4-Chlorophenyl)-3-methylnaphtho(1,2-c)furan-1(3H)-one: Contains a chlorine atom instead of fluorine, which can influence its chemical properties and interactions.
Uniqueness
3-(4-Fluorophenyl)-3-methylnaphtho(1,2-c)furan-1(3H)-one is unique due to the presence of the fluorine atom, which can enhance its lipophilicity, metabolic stability, and binding affinity to certain molecular targets. This makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
2070-08-8 |
|---|---|
Formule moléculaire |
C19H13FO2 |
Poids moléculaire |
292.3 g/mol |
Nom IUPAC |
3-(4-fluorophenyl)-3-methylbenzo[g][2]benzofuran-1-one |
InChI |
InChI=1S/C19H13FO2/c1-19(13-7-9-14(20)10-8-13)16-11-6-12-4-2-3-5-15(12)17(16)18(21)22-19/h2-11H,1H3 |
Clé InChI |
BHHPKBQKYNWANS-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2=C(C3=CC=CC=C3C=C2)C(=O)O1)C4=CC=C(C=C4)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


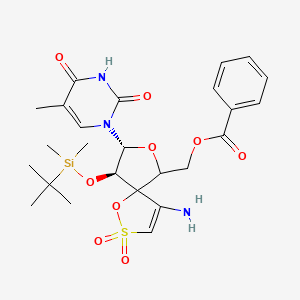
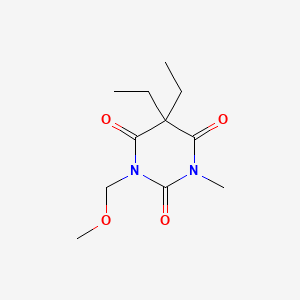
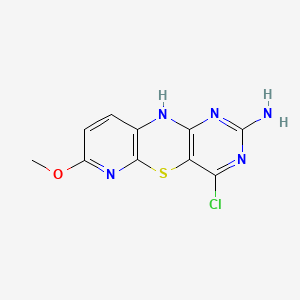
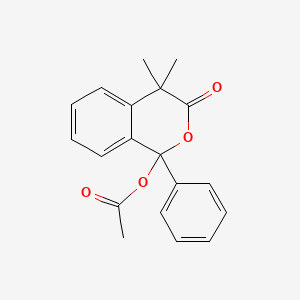
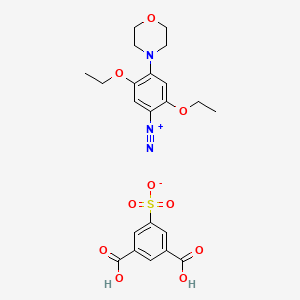
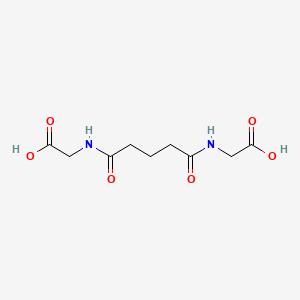
![2-ethyl-5,6,9-trimethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12801167.png)
